molecular formula C54H42Si2 B14182879 [Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) CAS No. 920983-12-6

[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)

Cat. No.: B14182879
CAS No.: 920983-12-6
M. Wt: 747.1 g/mol
InChI Key: LGEUVQCQQDNVFF-UHFFFAOYSA-N
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Description

[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) is a complex organic compound that features a unique structure combining anthracene and triphenylsilane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the anthracene moiety, where reagents like bromine (Br₂) or nitric acid (HNO₃) introduce substituents at specific positions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Br₂ in carbon tetrachloride (CCl₄) or HNO₃ in sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic electronic devices such as LEDs and OPVs.

Mechanism of Action

The mechanism by which [Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets and pathways, including:

    Electron Transport: Facilitates electron transport in organic electronic devices.

    Fluorescence: Exhibits strong fluorescence, making it useful in imaging applications.

    Energy Transfer: Participates in energy transfer processes in photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.

    Triphenylsilane: A silane derivative with applications in organic synthesis.

    Anthraquinone: An oxidized form of anthracene with different chemical properties.

Uniqueness

[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to its combination of anthracene and triphenylsilane moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.

Properties

CAS No.

920983-12-6

Molecular Formula

C54H42Si2

Molecular Weight

747.1 g/mol

IUPAC Name

triphenyl-[2-[10-(2-triphenylsilylethenyl)anthracen-9-yl]ethenyl]silane

InChI

InChI=1S/C54H42Si2/c1-7-23-43(24-8-1)55(44-25-9-2-10-26-44,45-27-11-3-12-28-45)41-39-53-49-35-19-21-37-51(49)54(52-38-22-20-36-50(52)53)40-42-56(46-29-13-4-14-30-46,47-31-15-5-16-32-47)48-33-17-6-18-34-48/h1-42H

InChI Key

LGEUVQCQQDNVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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